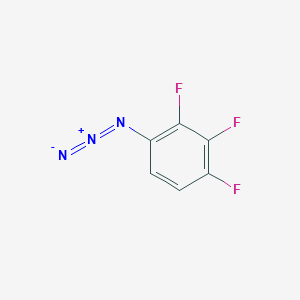
3-(2-Bromopyridin-4-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromopyridin-4-YL)propan-1-amine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an amine group attached to a propyl chain. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 3-(2-Bromopyridin-4-YL)propan-1-amine typically involves the reaction of 2-bromopyridine with propylamine. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP). The reaction can be carried out under mild and metal-free conditions .
Análisis De Reacciones Químicas
3-(2-Bromopyridin-4-YL)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents such as hydrogen peroxide or TBHP.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
3-(2-Bromopyridin-4-YL)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and pyridine functionalities.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromopyridin-4-YL)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways, leading to its effects on cellular processes .
Comparación Con Compuestos Similares
3-(2-Bromopyridin-4-YL)propan-1-amine can be compared with other similar compounds, such as:
2-(3-Bromopyridin-4-YL)propan-1-amine: This compound has a similar structure but differs in the position of the bromine atom on the pyridine ring.
3-(2-Chloropyridin-4-YL)propan-1-amine: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and applications.
3-(2-Fluoropyridin-4-YL)propan-1-amine: This compound has a fluorine atom, which can influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
3-(2-bromopyridin-4-yl)propan-1-amine |
InChI |
InChI=1S/C8H11BrN2/c9-8-6-7(2-1-4-10)3-5-11-8/h3,5-6H,1-2,4,10H2 |
Clave InChI |
BWZNEDHRHQZZBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCCN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)


![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)




![Tert-butyl2-[2-(chlorosulfonyl)ethoxy]acetate](/img/structure/B13512221.png)
![3-[1-(Methylamino)ethyl]-3-azetidinol](/img/structure/B13512225.png)
![[3-Chloro-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13512229.png)



